

# UPLC-MS/MS Analysis of Amprolium in Eggs: Detailed Application Notes and Protocols

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## Compound Focus: Amprolium

CAS No.: 121-25-5

Cat. No.: S518811

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## Introduction to Amprolium and Analytical Context

**Amprolium** is a **thiamine antagonist** widely used as a **coccidiostat** in poultry production to prevent and treat coccidiosis, an intestinal parasitic disease caused by *Eimeria* species. While several coccidiostats are licensed in the EU as feed additives under Regulation 1831/2003/EC for treating infections in broilers, **amprolium** is specifically licensed as a **veterinary drug** for therapeutic treatment under Regulation 2377/90/EC [1]. Despite its effectiveness, concerns about **amprolium** residues in eggs and poultry products have emerged due to potential **pharmacological effects** in humans and the possibility of **unavoidable carryover** during feed production and distribution [1]. The European Food Safety Authority has established **maximum levels** for coccidiostats in edible tissues from non-target species, acknowledging that zero contamination is difficult to achieve in practice [1].

The analysis of **amprolium** residues in eggs presents significant **analytical challenges** due to the compound's **high polarity** and the complex egg matrix, which can cause substantial **ion suppression** in mass spectrometric detection [1]. Earlier studies reported signal suppression exceeding 80% for **amprolium** in LC-MS/MS analysis, necessitating rigorous method optimization [1]. Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the **preferred technique** for confirmatory analysis of **amprolium** and other coccidiostat residues due to its superior sensitivity, selectivity, and ability to monitor multiple residues simultaneously [1]. This protocol describes a

comprehensive UPLC-MS/MS method for the determination of **amprolium** in eggs, validated according to European Commission guidelines.

## Materials and Reagents

### Chemicals and Standards

All chemicals should be of high purity, suitable for LC-MS/MS analysis. Specifically, **acetonitrile** and **methanol** should be LC-MS grade, while water must be ultrapure with a resistivity of  $18.2 \text{ M}\Omega \text{ cm}^{-1}$  [1]. **Formic acid** (Optima MS grade or equivalent) is required for mobile phase preparation. For the extraction procedure, **sodium sulphate** (anhydrous, granular) is needed as a drying agent [1].

The **analytical standard** of **amprolium** hydrochloride should be acquired from certified reference material suppliers with documented purity (e.g., Sigma-Aldrich or equivalent) [1]. For quantitative analysis, the use of **stable isotopically labelled internal standards** is strongly recommended, when available, to correct for matrix effects and recovery variations [2]. Prepare stock solutions of **amprolium** at approximately  $100 \mu\text{g/mL}$  in acetonitrile or methanol, and store at  $-20^\circ\text{C}$  in amber glass vials. Working solutions should be prepared fresh monthly by appropriate dilution in acetonitrile/water mixtures compatible with the mobile phase system.

### Equipment and Consumables

The following equipment is essential for sample preparation and analysis:

- **UPLC system** coupled to a triple quadrupole mass spectrometer with electrospray ionization (ESI) source
- **Analytical balance** with precision to  $0.1 \text{ mg}$
- **Vortex mixer** and **centrifuge** capable of at least  $4000 \times g$
- **Ultrasonic bath** for solvent degassing and extraction enhancement
- **Nitrogen evaporator** or gentle nitrogen stream system for sample concentration
- **pH meter** for mobile phase adjustment
- **Syringe filters** (nylon or PTFE,  $0.2 \mu\text{m}$  pore size) for sample filtration prior to injection

For the chromatographic separation, a **reversed-phase C18 column** with sub-2 $\mu$ m particles is recommended, such as the Waters ACQUITY UPLC BEH C18 column (100 mm  $\times$  2.1 mm, 1.7  $\mu$ m) or equivalent [1]. The column should be maintained at a stable temperature of 40°C during analysis.

## Sample Preparation Protocol

### Extraction Procedure

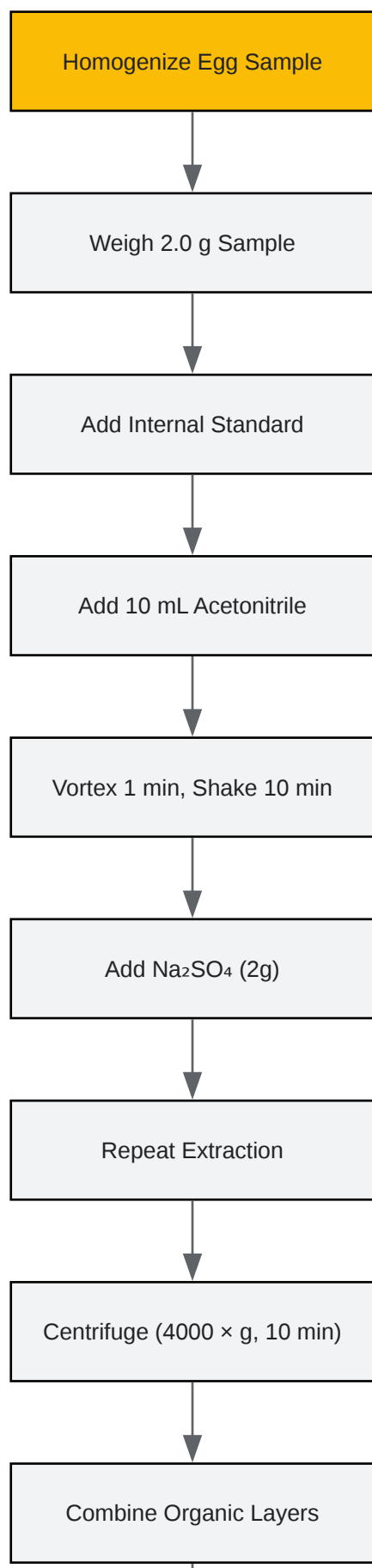
The sample preparation follows a streamlined approach requiring minimal clean-up steps, leveraging the selectivity of MS/MS detection [1]:

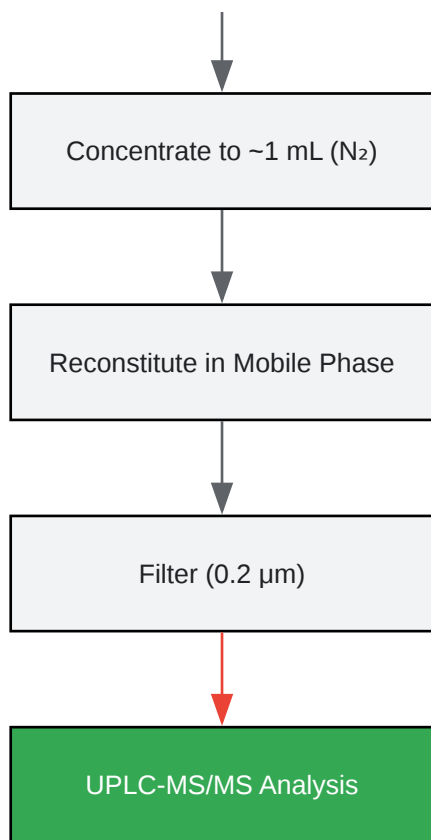
- **Homogenization:** Thoroughly homogenize whole egg samples (including yolk and albumin) to ensure representative sampling.
- **Weighing:** Accurately weigh  $2.0 \pm 0.1$  g of homogenized egg sample into a 50 mL polypropylene centrifuge tube.
- **Internal Standard Addition:** Add appropriate volume of internal standard solution (if available) to the sample.
- **Extraction:** Add 10 mL of acetonitrile to the sample tube.
- **Vortexing and Shaking:** Vortex mix vigorously for 1 minute, then shake mechanically for 10 minutes.
- **Drying Agent Addition:** Add approximately 2 g of anhydrous sodium sulphate to remove residual water.
- **Repeat Extraction:** Add another 10 mL portion of acetonitrile and repeat the extraction process.
- **Centrifugation:** Centrifuge at  $4000 \times g$  for 10 minutes to separate the organic layer.
- **Combination:** Combine the acetonitrile extracts in a clean tube.
- **Concentration:** Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the concentrate in 1 mL of initial mobile phase composition (typically water/acetonitrile with 0.1% formic acid).
- **Filtration:** Filter through a 0.2  $\mu$ m syringe filter into an LC vial for analysis.

This efficient extraction procedure eliminates the need for solid-phase extraction clean-up while maintaining adequate extract purity for sensitive detection [1].

### Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow:





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## UPLC-MS/MS Analytical Conditions

### Chromatographic Conditions

Optimal separation of **amprolium** is achieved using the following UPLC conditions:

- **Column:** ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent
- **Column Temperature:** 40°C
- **Injection Volume:** 5 μL
- **Flow Rate:** 0.4 mL/min
- **Mobile Phase A:** Water with 0.1% formic acid
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid
- **Gradient Program:**
  - 0-1 min: 5% B
  - 1-6 min: 5% B to 95% B
  - 6-8 min: 95% B

- 8-8.1 min: 95% B to 5% B
- 8.1-10 min: 5% B (equilibration)

The addition of **formic acid** to both mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape for **amprolium** [1]. The total run time of 10 minutes allows for high-throughput analysis while maintaining adequate separation from matrix interferences.

## Mass Spectrometric Parameters

Mass spectrometric detection should be performed using **multiple reaction monitoring** (MRM) in positive electrospray ionization mode. The following parameters should be optimized for each specific instrument but serve as a starting point:

- **Ionization Mode:** Positive ESI
- **Capillary Voltage:** 3.0 kV
- **Source Temperature:** 150°C
- **Desolvation Temperature:** 500°C
- **Desolvation Gas Flow:** 1000 L/h
- **Cone Gas Flow:** 50 L/h
- **Collision Gas Flow:** 0.15 mL/min (argon)

For **amprolium**, the following MRM transitions should be monitored:

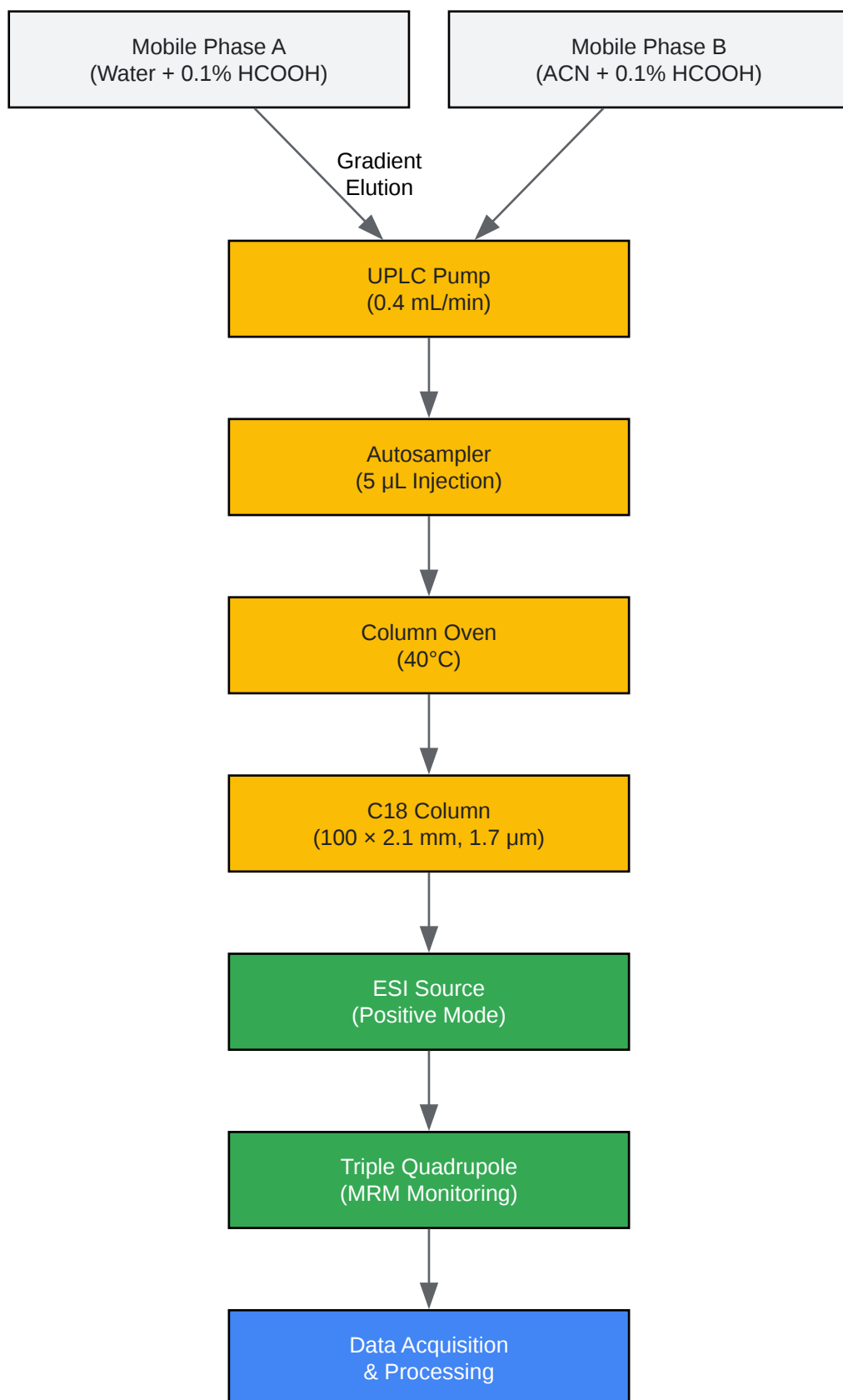
Table 1: MRM Transitions for **Amprolium**

Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Function
242.1	169.0	30	20	Quantifier
242.1	124.0	30	25	Qualifier
242.1	97.0	30	35	Qualifier

The most abundant transition should be used for **quantification**, while the additional transitions confirm compound identity through **ion ratio comparison** [1]. Dwell times of 0.05-0.1 seconds per transition typically provide sufficient data points across chromatographic peaks.

## UPLC-MS/MS Instrumental Setup

The following diagram illustrates the complete UPLC-MS/MS instrumental configuration:



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## Method Validation Results

The described method has been extensively validated according to European Commission guidelines (2002/657/EC) for the analysis of **amprolium** in eggs [1]. The validation data demonstrate that the method is fit for purpose for regulatory testing.

Table 2: Method Validation Parameters for **Amprolium** in Eggs

Validation Parameter	Result	Performance Criteria
Linearity Range	0.5-50 µg/kg	R <sup>2</sup> > 0.99
Limit of Detection (LOD)	0.2 µg/kg	S/N ≥ 3
Limit of Quantification (LOQ)	0.5 µg/kg	S/N ≥ 10, precision < 20% RSD, accuracy 80-120%
Recovery at LOQ	85-95%	-
Recovery at MRL	90-105%	-
Intra-day Precision (RSD)	5-8%	≤ 15%
Inter-day Precision (RSD)	8-12%	≤ 20%
Matrix Effects	~80% signal suppression	Corrected by internal standard
Specificity	No interference from egg matrix	-

The method demonstrates excellent **sensitivity** with an LOQ of 0.5 µg/kg, well below the established maximum levels for coccidiostats in eggs [1]. The **linearity** of the method covers more than two orders of magnitude, allowing for accurate quantification across the expected concentration range. Although significant **matrix suppression** (~80%) was observed for **amprolium**, consistent with previous reports [1], this effect is effectively compensated through the use of internal standard calibration.

The **specificity** of the method was confirmed by analyzing blank egg samples from different sources, with no observed interference at the retention time of **amprolium**. The **precision** of the method, expressed as relative standard deviation (RSD), meets regulatory requirements both within a single analytical batch and between different batches analyzed on different days.

## Quality Control and Application

### Quality Assurance Procedures

For routine application, the following quality control procedures should be implemented:

- **System Suitability Test:** Before each analytical batch, inject a standard at the concentration of the reporting limit to verify retention time stability, peak shape, signal-to-noise ratio, and MRM transition ratios.
- **Procedural Blanks:** Include at least one blank egg sample with each batch to monitor for potential contamination.
- **Calibration Standards:** Analyze a calibration curve with each batch, spanning the quantitative range of the method.
- **Quality Control Samples:** Include at least three levels of QC samples (blank, low concentration near LOQ, and high concentration near MRL) with each batch.
- **Batch Acceptance Criteria:** Establish predefined criteria for batch acceptance, including calibration curve fit ( $R^2 > 0.99$ ), QC sample accuracy (80-120% of target), and blank cleanliness.

When properly implemented, this UPLC-MS/MS method provides **reliable quantification** of **amprolium** residues in eggs at levels relevant for food safety monitoring [1]. The method's **robustness** has been demonstrated through successful application to surveillance samples, detecting **amprolium** at concentrations as low as 0.5 µg/kg with high confidence.

## Conclusion

This application note provides a comprehensive protocol for the determination of **amprolium** residues in eggs using UPLC-MS/MS. The method features a **streamlined sample preparation** without need for extensive clean-up, a **rapid chromatographic separation** of 10 minutes, and **high-sensitivity detection**

using multiple reaction monitoring. The validation data confirm that the method meets regulatory requirements for specificity, sensitivity, accuracy, and precision.

The **major advantages** of this approach include its simplicity, throughput, and reliability for monitoring **amprolium** residues at trace levels. Researchers should note that **matrix effects** represent the most significant challenge in this analysis but can be effectively compensated through appropriate internal standardization. This method is suitable for implementation in testing laboratories performing surveillance of veterinary drug residues in eggs and other poultry products.

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## References

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